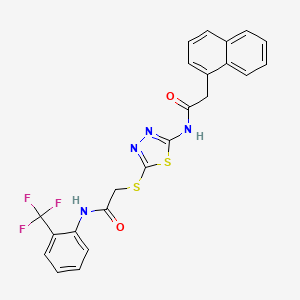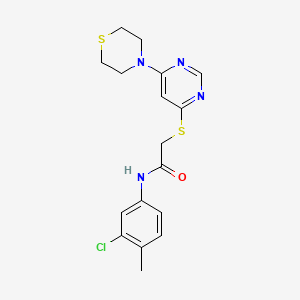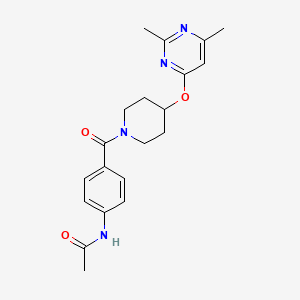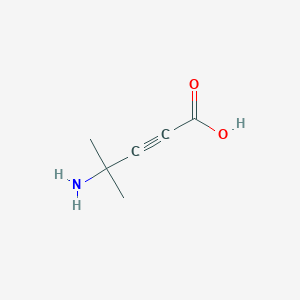
(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications in Histamine Receptor Antagonism
One area of research application for related compounds involves their role as histamine H3 receptor antagonists. These antagonists have been synthesized and screened for their in vitro affinity, with findings suggesting potential therapeutic applications for neurological disorders. For example, a study by Swanson et al. (2009) focused on small molecules with a heterocyclic core showing affinity for the human histamine H3 receptor, indicating the potential for crossing the blood-brain barrier and oral administration effectiveness in rats (Swanson et al., 2009).
Corrosion Prevention in Mild Steel
Another significant application is in the field of corrosion prevention. Singaravelu and Bhadusha (2022) utilized a novel organic compound as an inhibitor for preventing mild steel corrosion in acidic mediums. Their study showed that the compound effectively inhibits corrosion, acting as a mixed-type inhibitor and demonstrating efficiency over the surface of mild steel through SEM analysis (Singaravelu & Bhadusha, 2022).
Antibacterial and Antiinflammatory Agents
Compounds containing the furan moiety have also been explored for their antibacterial and antiinflammatory properties. For instance, Ravula et al. (2016) synthesized novel pyrazoline derivatives showing significant in vivo antiinflammatory and in vitro antibacterial activity, highlighting the compound's potential as a molecular template for developing new therapeutic agents (Ravula et al., 2016).
Crystal and Molecular Structure Studies
The structural analysis of related compounds has also been a focus, with studies like that by Naveen et al. (2015) exploring the crystal and molecular structure of sulfonated piperidine derivatives. Such studies are crucial for understanding the compound's chemical properties and potential for further applications (Naveen et al., 2015).
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological activity, and are found in a number of pharmaceuticals .
Piperidine derivatives
Piperidine is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . It is a six-membered ring with one nitrogen atom, and compounds containing a piperidine ring have been shown to exhibit a wide range of pharmacological properties .
Thiazole derivatives
Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole rings are found in a number of important drugs, including antibiotics and anticancer agents .
Pyrrole derivatives
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger and biochemically significant molecules .
properties
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-14-17(27-19(20-14)22-8-2-3-9-22)18(23)21-10-6-16(7-11-21)28(24,25)13-15-5-4-12-26-15/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTPADMVBAIXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2943500.png)


![1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one](/img/structure/B2943507.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)


